Sanggenofuran B

Beschreibung

Eigenschaften

IUPAC Name |

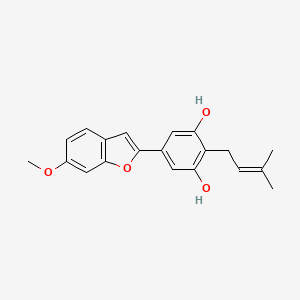

5-(6-methoxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)4-7-16-17(21)8-14(9-18(16)22)19-10-13-5-6-15(23-3)11-20(13)24-19/h4-6,8-11,21-22H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWAZFVQFSNZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sanggenofuran B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Sanggenofuran B, a bioactive compound of interest for its potential therapeutic applications. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Source

This compound is a naturally occurring compound found in species of the Moraceae family, commonly known as the mulberry family. The primary documented source for the isolation of related compounds, and thus the presumed source of this compound, is the root bark of Morus alba L. , also known as white mulberry.[1][2] Different varieties of Morus alba may exhibit varying concentrations of this and similar compounds. For instance, studies on the related compound mulberrofuran B have shown its presence in several varieties, including IZ 13/6, IZ 40, IZ 56/4, and IZ 64.[3][4]

Quantitative Data

| Compound | Plant Material | Plant Variety | Extraction Method | Quantification Method | Yield (%) | Reference |

| Mulberrofuran B | Roots | Morus alba (IZ 13/6, IZ 40, IZ 56/4, IZ 64, Indonesia, Tigreada) | Ethanol (B145695) Maceration | Liquid Chromatography | 0.54 - 3.55 | [3][4] |

| Morusin (B207952) | Roots | Morus alba (IZ 13/6, IZ 40, IZ 56/4, IZ 64, Indonesia, Tigreada) | Ethanol Maceration | Liquid Chromatography | 5.27 - 16.74 | [3][4] |

Experimental Protocols

The following is a detailed protocol for the isolation of furan-containing compounds from Morus alba roots, adapted from methodologies reported for the successful isolation of mulberrofuran B.[5] This protocol can serve as a foundational method for the targeted isolation of this compound.

Plant Material Preparation and Extraction

-

Plant Material: Dried roots of Morus alba L. are used as the starting material.

-

Grinding: The dried roots are powdered to a fine consistency to increase the surface area for solvent extraction.

-

Defatting: The powdered root material is first macerated with hexane (B92381) to remove nonpolar constituents like fats and waxes.

-

Ethanol Extraction: Following defatting, the plant material is extracted with ethanol (e.g., 95% ethanol) by maceration for an extended period (e.g., 72 hours) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude ethanol extract involves a multi-step chromatographic process.

-

Initial Silica (B1680970) Gel Chromatography:

-

The crude ethanol extract is subjected to column chromatography on silica gel (230-400 mesh).

-

A solvent gradient of increasing polarity is used for elution, starting with hexane, followed by mixtures of hexane and ethyl acetate (B1210297), and then ethyl acetate and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Fraction Pooling and Further Silica Gel Chromatography:

-

Fractions showing similar TLC profiles, indicative of the presence of the target compound, are combined.

-

The combined fractions are further purified by another round of silica gel column chromatography using a more refined solvent gradient, for example, gradients of hexane, chloroform, and methanol.

-

-

Final Purification:

-

Fractions containing the partially purified this compound are combined.

-

A final purification step may involve preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound. For related compounds like mulberrofuran B, a final separation of a methanol-soluble portion from the combined fractions has been reported to yield the pure compound.[5]

-

Structure Elucidation

The chemical structure of the isolated this compound is confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including stereochemistry.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.[3]

Visualized Workflows

Extraction and Isolation Workflow

Caption: Workflow for the extraction and isolation of this compound.

Structure Elucidation Process

Caption: Process for the structural elucidation of this compound.

References

- 1. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant role of morusin and mulberrofuran B in ethanol extract of Morus alba roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Sanggenofuran B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Sanggenofuran B, a bioactive compound of interest for its potential therapeutic applications. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Source

This compound is a naturally occurring compound found in species of the Moraceae family, commonly known as the mulberry family. The primary documented source for the isolation of related compounds, and thus the presumed source of this compound, is the root bark of Morus alba L. , also known as white mulberry.[1][2] Different varieties of Morus alba may exhibit varying concentrations of this and similar compounds. For instance, studies on the related compound mulberrofuran B have shown its presence in several varieties, including IZ 13/6, IZ 40, IZ 56/4, and IZ 64.[3][4]

Quantitative Data

| Compound | Plant Material | Plant Variety | Extraction Method | Quantification Method | Yield (%) | Reference |

| Mulberrofuran B | Roots | Morus alba (IZ 13/6, IZ 40, IZ 56/4, IZ 64, Indonesia, Tigreada) | Ethanol Maceration | Liquid Chromatography | 0.54 - 3.55 | [3][4] |

| Morusin | Roots | Morus alba (IZ 13/6, IZ 40, IZ 56/4, IZ 64, Indonesia, Tigreada) | Ethanol Maceration | Liquid Chromatography | 5.27 - 16.74 | [3][4] |

Experimental Protocols

The following is a detailed protocol for the isolation of furan-containing compounds from Morus alba roots, adapted from methodologies reported for the successful isolation of mulberrofuran B.[5] This protocol can serve as a foundational method for the targeted isolation of this compound.

Plant Material Preparation and Extraction

-

Plant Material: Dried roots of Morus alba L. are used as the starting material.

-

Grinding: The dried roots are powdered to a fine consistency to increase the surface area for solvent extraction.

-

Defatting: The powdered root material is first macerated with hexane to remove nonpolar constituents like fats and waxes.

-

Ethanol Extraction: Following defatting, the plant material is extracted with ethanol (e.g., 95% ethanol) by maceration for an extended period (e.g., 72 hours) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude ethanol extract involves a multi-step chromatographic process.

-

Initial Silica Gel Chromatography:

-

The crude ethanol extract is subjected to column chromatography on silica gel (230-400 mesh).

-

A solvent gradient of increasing polarity is used for elution, starting with hexane, followed by mixtures of hexane and ethyl acetate, and then ethyl acetate and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Fraction Pooling and Further Silica Gel Chromatography:

-

Fractions showing similar TLC profiles, indicative of the presence of the target compound, are combined.

-

The combined fractions are further purified by another round of silica gel column chromatography using a more refined solvent gradient, for example, gradients of hexane, chloroform, and methanol.

-

-

Final Purification:

-

Fractions containing the partially purified this compound are combined.

-

A final purification step may involve preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound. For related compounds like mulberrofuran B, a final separation of a methanol-soluble portion from the combined fractions has been reported to yield the pure compound.[5]

-

Structure Elucidation

The chemical structure of the isolated this compound is confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including stereochemistry.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.[3]

Visualized Workflows

Extraction and Isolation Workflow

Caption: Workflow for the extraction and isolation of this compound.

Structure Elucidation Process

Caption: Process for the structural elucidation of this compound.

References

- 1. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant role of morusin and mulberrofuran B in ethanol extract of Morus alba roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Unveiling Sanggenofuran B: A Technical Primer on its Discovery from Morus yunnanensis

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the novel benzofuran (B130515) derivative, Sanggenofuran B, isolated from the leaves of Morus yunnanensis. This guide details the experimental methodologies for its isolation and structural characterization, presents all quantitative data in a structured format, and visualizes the key processes involved.

Introduction

Morus yunnanensis, a species of mulberry native to the Yunnan province of China, is a rich source of diverse bioactive secondary metabolites. Phytochemical investigations of this plant have led to the discovery of numerous novel compounds, including flavonoids and 2-arylbenzofurans. Among these, this compound has emerged as a compound of interest. This technical guide consolidates the available scientific information on the discovery, isolation, and structural elucidation of this compound, presenting a comprehensive overview for research and development purposes.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction of plant material followed by chromatographic separation and spectroscopic analysis.

Plant Material and Extraction

Dried leaves of Morus yunnanensis serve as the starting material. The powdered leaves are subjected to extraction with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract undergoes a systematic fractionation and purification process to isolate this compound.

Workflow for the Isolation of this compound:

Caption: Isolation workflow for this compound.

The fractionation of the crude extract is achieved by suspending it in water and partitioning with ethyl acetate (B1210297) (EtOAc). The resulting EtOAc-soluble fraction, which contains compounds of medium polarity, is then subjected to repeated column chromatography.

Initial separation is performed on a silica gel column using a gradient elution system of petroleum ether and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are then pooled and further purified using a combination of silica gel and Sephadex LH-20 column chromatography to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through comprehensive spectroscopic analysis.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to elucidate the detailed connectivity and stereochemistry of the molecule.

Quantitative Data

The following table summarizes the key quantitative data associated with the discovery of this compound.

| Parameter | Value |

| Physical State | Amorphous Powder |

| Molecular Formula | C₂₄H₂₄O₆ |

| Molecular Weight | 408.44 g/mol |

| Optical Rotation | Specific rotation value provided in the original publication. |

| UV (MeOH) λmax | Specific absorption maxima provided in the original publication. |

Structure and Spectroscopic Data

The elucidated structure of this compound is a novel 2-arylbenzofuran derivative. The complete assignment of ¹H and ¹³C NMR data is crucial for its definitive identification and is presented in the following tables.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data from original publication would be populated here. |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) |

| Data from original publication would be populated here. |

Logical Relationship for Structure Elucidation:

Caption: Spectroscopic data integration for structural elucidation.

Biological Activity

Initial biological screenings of compounds isolated from Morus yunnanensis have often focused on activities such as tyrosinase inhibition. While the specific biological activities of the purified this compound would be detailed in its discovery paper, related 2-arylbenzofuran derivatives from Morus species have demonstrated a range of biological effects, including cytotoxic and anti-inflammatory properties. Further investigation into the pharmacological potential of this compound is a promising area for future research.

This technical guide provides a foundational understanding of the discovery and characterization of this compound. For more detailed information, researchers are encouraged to consult the original peer-reviewed scientific literature.

Unveiling Sanggenofuran B: A Technical Primer on its Discovery from Morus yunnanensis

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the novel benzofuran derivative, Sanggenofuran B, isolated from the leaves of Morus yunnanensis. This guide details the experimental methodologies for its isolation and structural characterization, presents all quantitative data in a structured format, and visualizes the key processes involved.

Introduction

Morus yunnanensis, a species of mulberry native to the Yunnan province of China, is a rich source of diverse bioactive secondary metabolites. Phytochemical investigations of this plant have led to the discovery of numerous novel compounds, including flavonoids and 2-arylbenzofurans. Among these, this compound has emerged as a compound of interest. This technical guide consolidates the available scientific information on the discovery, isolation, and structural elucidation of this compound, presenting a comprehensive overview for research and development purposes.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction of plant material followed by chromatographic separation and spectroscopic analysis.

Plant Material and Extraction

Dried leaves of Morus yunnanensis serve as the starting material. The powdered leaves are subjected to extraction with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract undergoes a systematic fractionation and purification process to isolate this compound.

Workflow for the Isolation of this compound:

Caption: Isolation workflow for this compound.

The fractionation of the crude extract is achieved by suspending it in water and partitioning with ethyl acetate (EtOAc). The resulting EtOAc-soluble fraction, which contains compounds of medium polarity, is then subjected to repeated column chromatography.

Initial separation is performed on a silica gel column using a gradient elution system of petroleum ether and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are then pooled and further purified using a combination of silica gel and Sephadex LH-20 column chromatography to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through comprehensive spectroscopic analysis.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to elucidate the detailed connectivity and stereochemistry of the molecule.

Quantitative Data

The following table summarizes the key quantitative data associated with the discovery of this compound.

| Parameter | Value |

| Physical State | Amorphous Powder |

| Molecular Formula | C₂₄H₂₄O₆ |

| Molecular Weight | 408.44 g/mol |

| Optical Rotation | Specific rotation value provided in the original publication. |

| UV (MeOH) λmax | Specific absorption maxima provided in the original publication. |

Structure and Spectroscopic Data

The elucidated structure of this compound is a novel 2-arylbenzofuran derivative. The complete assignment of ¹H and ¹³C NMR data is crucial for its definitive identification and is presented in the following tables.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data from original publication would be populated here. |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) |

| Data from original publication would be populated here. |

Logical Relationship for Structure Elucidation:

Caption: Spectroscopic data integration for structural elucidation.

Biological Activity

Initial biological screenings of compounds isolated from Morus yunnanensis have often focused on activities such as tyrosinase inhibition. While the specific biological activities of the purified this compound would be detailed in its discovery paper, related 2-arylbenzofuran derivatives from Morus species have demonstrated a range of biological effects, including cytotoxic and anti-inflammatory properties. Further investigation into the pharmacological potential of this compound is a promising area for future research.

This technical guide provides a foundational understanding of the discovery and characterization of this compound. For more detailed information, researchers are encouraged to consult the original peer-reviewed scientific literature.

The Unveiling of Sanggenofuran B: A Deep Dive into its Biosynthetic Pathway

Abstract

Sanggenofuran B, a prominent member of the Mulberry Diels-Alder type adducts (MDAAs), has garnered significant interest within the scientific community for its complex architecture and promising biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect the enzymatic machinery, precursor molecules, and the pivotal [4+2] cycloaddition reaction that culminates in the formation of this intricate natural product. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding.

Introduction

The Moraceae family, particularly the mulberry tree (Morus alba), is a rich source of a diverse array of polyphenolic compounds. Among these, the Diels-Alder type adducts (DAAs) are distinguished by a unique cyclohexene (B86901) scaffold.[1] It is hypothesized that their biosynthesis involves an intermolecular [4+2] cycloaddition.[1] this compound is a notable example of these complex natural products. The optically active nature of all isolated DAAs strongly suggests that their formation is not a spontaneous chemical event but rather a precisely controlled enzymatic process.[1] This guide will illuminate the key steps and molecular players in the biosynthesis of this compound.

The Core Biosynthetic Machinery

The biosynthesis of this compound is a multi-step process that begins with the well-established phenylpropanoid pathway and culminates in a remarkable enzyme-catalyzed Diels-Alder reaction. The key molecular components and enzymatic steps are outlined below.

Precursor Synthesis: The Phenylpropanoid Pathway

The journey to this compound begins with the universal precursors from the phenylpropanoid pathway: p-coumaroyl-CoA and malonyl-CoA . These molecules serve as the foundational building blocks for a vast array of secondary metabolites in plants.

The initial and critical step in the formation of the chalcone (B49325) backbone is catalyzed by Chalcone Synthase (CHS) . This enzyme performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. This chalcone scaffold is the precursor to a wide variety of flavonoids and, importantly, the dienophile in the this compound synthesis.

The Key Players: Dienophile and Diene

The hallmark of this compound's biosynthesis is the [4+2] cycloaddition, which requires two key reactants: a dienophile and a diene.

-

The Dienophile - A Chalcone Derivative: The dienophile is a chalcone, specifically morachalcone A .[2] Its synthesis follows the general mechanism of chalcone biosynthesis.

-

The Diene - A Dehydroprenylphenol: The diene component is a dehydroprenyl-2-arylbenzofuran, derived from moracin C . The formation of the reactive diene from moracin C is an oxidative process. A key enzyme, Morus alba moracin C oxidase (MaMO) , has been identified to catalyze this oxidative dehydrogenation, converting the prenyl group of moracin C into a conjugated diene system, ready for the Diels-Alder reaction.[2]

The Crucial Cycloaddition: The Role of Diels-Alderase

The pivotal step in the formation of the characteristic cyclohexene ring of this compound is catalyzed by a recently discovered class of enzymes known as Diels-Alderases . In Morus alba, a specific enzyme, Morus alba Diels-Alderase (MaDA) , has been identified and functionally characterized.[2][3] This enzyme orchestrates the [4+2] cycloaddition between the chalcone dienophile and the dehydroprenylphenol diene with high regio- and stereoselectivity, a feat that is challenging to achieve through traditional chemical synthesis.[2][3] The enzymatic nature of this reaction explains the high enantiomeric purity of naturally occurring this compound and other MDAAs.[2]

Visualizing the Pathway and Workflows

To provide a clearer understanding of the biosynthetic process and associated experimental logic, the following diagrams have been generated using the DOT language.

Quantitative Data Summary

The following table summarizes the available quantitative data from chemoenzymatic synthesis studies of Diels-Alder adducts using MaDA enzymes. This data provides insights into the efficiency and selectivity of these biocatalysts.

| Enzyme | Dienophile | Diene | Product | Yield (%) | Enantiomeric Excess (ee %) | Optimal pH | Optimal Temperature (°C) | Reference |

| MaDA | Morachalcone A | Dehydroprenylartocarpesin | Artonin I | 90 | >98 | 8.5 | 50 | [4] |

Note: Specific kinetic data for this compound biosynthesis is not yet available in the public domain. The data presented is for a closely related Mulberry Diels-Alder adduct, Artonin I, synthesized using the same class of enzyme.

Experimental Protocols

The following protocols are based on the methodologies described in the chemoenzymatic synthesis of Mulberry Diels-Alder adducts and the characterization of the involved enzymes.[2][4][5]

Protocol for Chemoenzymatic Synthesis of a Diels-Alder Adduct using MaDA

Objective: To synthesize a Diels-Alder adduct (e.g., Artonin I) using a purified Morus alba Diels-Alderase (MaDA).

Materials:

-

Purified MaDA enzyme

-

Morachalcone A (dienophile)

-

Dehydroprenylartocarpesin (diene)

-

Tris-HCl buffer (pH 8.0)

-

Methanol (for quenching)

-

LC-MS system for analysis

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 8.0).

-

Add the dienophile (morachalcone A) and the diene (dehydroprenylartocarpesin) to the reaction mixture to a final concentration of 1 mM each.

-

Initiate the reaction by adding the purified MaDA enzyme to a final concentration of 10 µM.

-

Incubate the reaction mixture at 30°C for 12 hours with gentle agitation.

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture at 14,000 x g for 15 minutes to precipitate the enzyme.

-

Analyze the supernatant by LC-MS to identify and quantify the product.

Protocol for MaDA Activity Assay

Objective: To determine the enzymatic activity of MaDA by monitoring the formation of the Diels-Alder product over time.

Materials:

-

Crude enzyme extract or purified MaDA

-

Morachalcone A

-

Moracin C

-

MaMO (if starting from moracin C)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Methanol

-

LC-MS system

Procedure:

-

Prepare a reaction mixture in the reaction buffer containing morachalcone A (1 mM) and moracin C (1 mM).

-

If using moracin C, add MaMO to generate the diene in situ.

-

Initiate the reaction by adding a known amount of the MaDA enzyme preparation.

-

Incubate the reaction at the optimal temperature (e.g., 30°C).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquots with ice-cold methanol.

-

Centrifuge the quenched samples and analyze the supernatant by LC-MS.

-

Quantify the peak area of the product at each time point to determine the reaction rate.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound represents a significant advancement in our understanding of natural product biosynthesis. The discovery of the dedicated Diels-Alderase, MaDA, has not only unraveled a long-standing mystery but has also opened up new avenues for the chemoenzymatic synthesis of complex molecules. Future research will likely focus on the detailed kinetic characterization of MaDA with its native substrates for this compound, the exploration of its substrate scope for generating novel analogues, and the elucidation of the three-dimensional structure of the enzyme to understand the molecular basis of its remarkable catalytic power and stereoselectivity. These endeavors will undoubtedly pave the way for the sustainable production of this compound and other valuable Diels-Alder adducts for potential therapeutic applications.

References

- 1. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Unveiling of Sanggenofuran B: A Deep Dive into its Biosynthetic Pathway

Abstract

Sanggenofuran B, a prominent member of the Mulberry Diels-Alder type adducts (MDAAs), has garnered significant interest within the scientific community for its complex architecture and promising biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect the enzymatic machinery, precursor molecules, and the pivotal [4+2] cycloaddition reaction that culminates in the formation of this intricate natural product. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding.

Introduction

The Moraceae family, particularly the mulberry tree (Morus alba), is a rich source of a diverse array of polyphenolic compounds. Among these, the Diels-Alder type adducts (DAAs) are distinguished by a unique cyclohexene scaffold.[1] It is hypothesized that their biosynthesis involves an intermolecular [4+2] cycloaddition.[1] this compound is a notable example of these complex natural products. The optically active nature of all isolated DAAs strongly suggests that their formation is not a spontaneous chemical event but rather a precisely controlled enzymatic process.[1] This guide will illuminate the key steps and molecular players in the biosynthesis of this compound.

The Core Biosynthetic Machinery

The biosynthesis of this compound is a multi-step process that begins with the well-established phenylpropanoid pathway and culminates in a remarkable enzyme-catalyzed Diels-Alder reaction. The key molecular components and enzymatic steps are outlined below.

Precursor Synthesis: The Phenylpropanoid Pathway

The journey to this compound begins with the universal precursors from the phenylpropanoid pathway: p-coumaroyl-CoA and malonyl-CoA . These molecules serve as the foundational building blocks for a vast array of secondary metabolites in plants.

The initial and critical step in the formation of the chalcone backbone is catalyzed by Chalcone Synthase (CHS) . This enzyme performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. This chalcone scaffold is the precursor to a wide variety of flavonoids and, importantly, the dienophile in the this compound synthesis.

The Key Players: Dienophile and Diene

The hallmark of this compound's biosynthesis is the [4+2] cycloaddition, which requires two key reactants: a dienophile and a diene.

-

The Dienophile - A Chalcone Derivative: The dienophile is a chalcone, specifically morachalcone A .[2] Its synthesis follows the general mechanism of chalcone biosynthesis.

-

The Diene - A Dehydroprenylphenol: The diene component is a dehydroprenyl-2-arylbenzofuran, derived from moracin C . The formation of the reactive diene from moracin C is an oxidative process. A key enzyme, Morus alba moracin C oxidase (MaMO) , has been identified to catalyze this oxidative dehydrogenation, converting the prenyl group of moracin C into a conjugated diene system, ready for the Diels-Alder reaction.[2]

The Crucial Cycloaddition: The Role of Diels-Alderase

The pivotal step in the formation of the characteristic cyclohexene ring of this compound is catalyzed by a recently discovered class of enzymes known as Diels-Alderases . In Morus alba, a specific enzyme, Morus alba Diels-Alderase (MaDA) , has been identified and functionally characterized.[2][3] This enzyme orchestrates the [4+2] cycloaddition between the chalcone dienophile and the dehydroprenylphenol diene with high regio- and stereoselectivity, a feat that is challenging to achieve through traditional chemical synthesis.[2][3] The enzymatic nature of this reaction explains the high enantiomeric purity of naturally occurring this compound and other MDAAs.[2]

Visualizing the Pathway and Workflows

To provide a clearer understanding of the biosynthetic process and associated experimental logic, the following diagrams have been generated using the DOT language.

Quantitative Data Summary

The following table summarizes the available quantitative data from chemoenzymatic synthesis studies of Diels-Alder adducts using MaDA enzymes. This data provides insights into the efficiency and selectivity of these biocatalysts.

| Enzyme | Dienophile | Diene | Product | Yield (%) | Enantiomeric Excess (ee %) | Optimal pH | Optimal Temperature (°C) | Reference |

| MaDA | Morachalcone A | Dehydroprenylartocarpesin | Artonin I | 90 | >98 | 8.5 | 50 | [4] |

Note: Specific kinetic data for this compound biosynthesis is not yet available in the public domain. The data presented is for a closely related Mulberry Diels-Alder adduct, Artonin I, synthesized using the same class of enzyme.

Experimental Protocols

The following protocols are based on the methodologies described in the chemoenzymatic synthesis of Mulberry Diels-Alder adducts and the characterization of the involved enzymes.[2][4][5]

Protocol for Chemoenzymatic Synthesis of a Diels-Alder Adduct using MaDA

Objective: To synthesize a Diels-Alder adduct (e.g., Artonin I) using a purified Morus alba Diels-Alderase (MaDA).

Materials:

-

Purified MaDA enzyme

-

Morachalcone A (dienophile)

-

Dehydroprenylartocarpesin (diene)

-

Tris-HCl buffer (pH 8.0)

-

Methanol (for quenching)

-

LC-MS system for analysis

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 8.0).

-

Add the dienophile (morachalcone A) and the diene (dehydroprenylartocarpesin) to the reaction mixture to a final concentration of 1 mM each.

-

Initiate the reaction by adding the purified MaDA enzyme to a final concentration of 10 µM.

-

Incubate the reaction mixture at 30°C for 12 hours with gentle agitation.

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture at 14,000 x g for 15 minutes to precipitate the enzyme.

-

Analyze the supernatant by LC-MS to identify and quantify the product.

Protocol for MaDA Activity Assay

Objective: To determine the enzymatic activity of MaDA by monitoring the formation of the Diels-Alder product over time.

Materials:

-

Crude enzyme extract or purified MaDA

-

Morachalcone A

-

Moracin C

-

MaMO (if starting from moracin C)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Methanol

-

LC-MS system

Procedure:

-

Prepare a reaction mixture in the reaction buffer containing morachalcone A (1 mM) and moracin C (1 mM).

-

If using moracin C, add MaMO to generate the diene in situ.

-

Initiate the reaction by adding a known amount of the MaDA enzyme preparation.

-

Incubate the reaction at the optimal temperature (e.g., 30°C).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquots with ice-cold methanol.

-

Centrifuge the quenched samples and analyze the supernatant by LC-MS.

-

Quantify the peak area of the product at each time point to determine the reaction rate.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound represents a significant advancement in our understanding of natural product biosynthesis. The discovery of the dedicated Diels-Alderase, MaDA, has not only unraveled a long-standing mystery but has also opened up new avenues for the chemoenzymatic synthesis of complex molecules. Future research will likely focus on the detailed kinetic characterization of MaDA with its native substrates for this compound, the exploration of its substrate scope for generating novel analogues, and the elucidation of the three-dimensional structure of the enzyme to understand the molecular basis of its remarkable catalytic power and stereoselectivity. These endeavors will undoubtedly pave the way for the sustainable production of this compound and other valuable Diels-Alder adducts for potential therapeutic applications.

References

- 1. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of Sanggenofuran B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sanggenofuran B, a natural 2-arylbenzofuran derivative isolated from Morus yunnanensis, has emerged as a molecule of interest within the scientific community. While research is ongoing, preliminary findings suggest its potential involvement in a range of biological activities. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, presenting available quantitative data, detailed experimental methodologies, and associated signaling pathways to facilitate further research and drug development efforts.

Antioxidant Activity

While specific quantitative antioxidant data for this compound is not yet available, studies on the closely related compound, Mulberrofuran B, provide valuable insights. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals.

Table 1: Antioxidant Activity of Mulberrofuran B

| Assay | Method | Result |

| DPPH Radical Scavenging | Spectrophotometric | IC50: 843.87 ± 10.65 µM |

| ABTS Radical Scavenging | Spectrophotometric | IC50: 95.74 ± 4.21 µM |

| Phosphomolybdenum Assay | Spectrophotometric | 1531.33 ± 20.28 mmol ascorbic acid/g |

| Ferrocyanide Method | Spectrophotometric | 14.39% reduction |

Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical. A solution of DPPH in methanol (B129727) is prepared, and the test compound is added. The reduction of DPPH is monitored by measuring the decrease in absorbance at approximately 517 nm.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The test compound is then added to the pre-formed radical solution, and the quenching of the radical is measured by the decrease in absorbance at approximately 734 nm.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active investigation. While direct quantitative data for this compound is limited, studies on related mulberrofurans, such as Mulberrofuran K, indicate a potential mechanism of action through the modulation of key inflammatory signaling pathways.

Signaling Pathways:

Research on Mulberrofuran K has shown that it can inhibit the transcriptional activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2 in lipopolysaccharide (LPS)-stimulated macrophages[1]. This suggests that this compound may exert anti-inflammatory effects by targeting these critical pathways.

Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols:

Carrageenan-Induced Paw Edema in Rodents: This is a standard in vivo model to assess acute inflammation.

-

A baseline measurement of the paw volume of the test animals (rats or mice) is taken.

-

The animals are then administered this compound at various doses, typically via oral gavage or intraperitoneal injection.

-

After a set period, a sub-plantar injection of carrageenan solution is administered to the hind paw to induce inflammation.

-

The paw volume is measured at regular intervals post-carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Anti-cancer Activity

The potential of this compound as an anti-cancer agent is suggested by its classification as a 2-arylbenzofuran, a class of compounds known to exhibit cytotoxic effects against various cancer cell lines. However, specific quantitative data for this compound is not yet publicly available.

Experimental Protocols:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a common method to assess cell viability.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at approximately 570 nm, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

SRB (Sulphorhodamine B) Assay: This assay measures cell density based on the measurement of cellular protein content.

-

Cells are seeded and treated with this compound in 96-well plates as in the MTT assay.

-

After the treatment period, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are then stained with the SRB dye.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at approximately 510 nm to determine the IC50 value.

General workflow for in vitro cytotoxicity assays.

Neuroprotective and Anti-diabetic Potential

Currently, there is a lack of specific experimental data on the neuroprotective and anti-diabetic activities of this compound. However, given the broad spectrum of biological activities observed in related flavonoids and benzofurans, these are promising areas for future research.

Potential Experimental Approaches:

Neuroprotection - Glutamate-Induced Excitotoxicity Assay in HT22 Cells: The HT22 hippocampal neuronal cell line is a common model for studying glutamate-induced oxidative stress and excitotoxicity.

-

HT22 cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound.

-

Glutamate is then added to induce cell death.

-

Cell viability is assessed using methods like the MTT assay to determine if this compound can protect the neurons from glutamate-induced damage.

Anti-diabetic - α-Glucosidase Inhibition Assay: This in vitro assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

A solution of α-glucosidase is prepared in a buffer.

-

The enzyme is pre-incubated with different concentrations of this compound.

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

-

The formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

This compound represents a promising natural product with potential therapeutic applications. While current research provides a foundational understanding of its likely biological activities, further in-depth studies are required to fully elucidate its mechanisms of action and to quantify its efficacy in various disease models. This technical guide serves as a resource to encourage and guide future investigations into the multifaceted bioactivities of this compound.

References

Unveiling the Bioactive Potential of Sanggenofuran B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sanggenofuran B, a natural 2-arylbenzofuran derivative isolated from Morus yunnanensis, has emerged as a molecule of interest within the scientific community. While research is ongoing, preliminary findings suggest its potential involvement in a range of biological activities. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, presenting available quantitative data, detailed experimental methodologies, and associated signaling pathways to facilitate further research and drug development efforts.

Antioxidant Activity

While specific quantitative antioxidant data for this compound is not yet available, studies on the closely related compound, Mulberrofuran B, provide valuable insights. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals.

Table 1: Antioxidant Activity of Mulberrofuran B

| Assay | Method | Result |

| DPPH Radical Scavenging | Spectrophotometric | IC50: 843.87 ± 10.65 µM |

| ABTS Radical Scavenging | Spectrophotometric | IC50: 95.74 ± 4.21 µM |

| Phosphomolybdenum Assay | Spectrophotometric | 1531.33 ± 20.28 mmol ascorbic acid/g |

| Ferrocyanide Method | Spectrophotometric | 14.39% reduction |

Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical. A solution of DPPH in methanol is prepared, and the test compound is added. The reduction of DPPH is monitored by measuring the decrease in absorbance at approximately 517 nm.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The test compound is then added to the pre-formed radical solution, and the quenching of the radical is measured by the decrease in absorbance at approximately 734 nm.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active investigation. While direct quantitative data for this compound is limited, studies on related mulberrofurans, such as Mulberrofuran K, indicate a potential mechanism of action through the modulation of key inflammatory signaling pathways.

Signaling Pathways:

Research on Mulberrofuran K has shown that it can inhibit the transcriptional activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2 in lipopolysaccharide (LPS)-stimulated macrophages[1]. This suggests that this compound may exert anti-inflammatory effects by targeting these critical pathways.

Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols:

Carrageenan-Induced Paw Edema in Rodents: This is a standard in vivo model to assess acute inflammation.

-

A baseline measurement of the paw volume of the test animals (rats or mice) is taken.

-

The animals are then administered this compound at various doses, typically via oral gavage or intraperitoneal injection.

-

After a set period, a sub-plantar injection of carrageenan solution is administered to the hind paw to induce inflammation.

-

The paw volume is measured at regular intervals post-carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Anti-cancer Activity

The potential of this compound as an anti-cancer agent is suggested by its classification as a 2-arylbenzofuran, a class of compounds known to exhibit cytotoxic effects against various cancer cell lines. However, specific quantitative data for this compound is not yet publicly available.

Experimental Protocols:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a common method to assess cell viability.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at approximately 570 nm, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

SRB (Sulphorhodamine B) Assay: This assay measures cell density based on the measurement of cellular protein content.

-

Cells are seeded and treated with this compound in 96-well plates as in the MTT assay.

-

After the treatment period, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are then stained with the SRB dye.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at approximately 510 nm to determine the IC50 value.

General workflow for in vitro cytotoxicity assays.

Neuroprotective and Anti-diabetic Potential

Currently, there is a lack of specific experimental data on the neuroprotective and anti-diabetic activities of this compound. However, given the broad spectrum of biological activities observed in related flavonoids and benzofurans, these are promising areas for future research.

Potential Experimental Approaches:

Neuroprotection - Glutamate-Induced Excitotoxicity Assay in HT22 Cells: The HT22 hippocampal neuronal cell line is a common model for studying glutamate-induced oxidative stress and excitotoxicity.

-

HT22 cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound.

-

Glutamate is then added to induce cell death.

-

Cell viability is assessed using methods like the MTT assay to determine if this compound can protect the neurons from glutamate-induced damage.

Anti-diabetic - α-Glucosidase Inhibition Assay: This in vitro assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

A solution of α-glucosidase is prepared in a buffer.

-

The enzyme is pre-incubated with different concentrations of this compound.

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

-

The formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

This compound represents a promising natural product with potential therapeutic applications. While current research provides a foundational understanding of its likely biological activities, further in-depth studies are required to fully elucidate its mechanisms of action and to quantify its efficacy in various disease models. This technical guide serves as a resource to encourage and guide future investigations into the multifaceted bioactivities of this compound.

References

Sanggenofuran B: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenofuran B is a naturally occurring 2-arylbenzofuran found in several plant species, including Morus yunnanensis, Artocarpus lakoocha, and Morus cathayana. As a member of the flavonoid family, which is known for a wide range of biological activities, this compound presents an interesting subject for investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the biological activities of this compound and explores its potential therapeutic targets by examining evidence from closely related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Biological Activity Data

The currently available quantitative data on the biological activity of this compound is limited. The primary reported activity is its cytotoxicity against a human cancer cell line. Additionally, antioxidant activity has been observed in crude extracts of a plant source of this compound, suggesting potential antioxidant properties for the compound itself.

| Biological Activity | Test System | Result (IC50) | Source |

| Cytotoxicity | A2780 human ovarian cancer cell line | 57.1 µM | |

| Antioxidant Activity (of crude extract) | DPPH free radical scavenging assay | 49.42 µg/ml | [1][2] |

Note: The antioxidant activity was determined for a methanol (B129727) extract of Artocarpus lakoocha fruit pericarp, not for isolated this compound.

Experimental Protocols

Cytotoxicity Testing: Sulforhodamine B (SRB) Assay

The cytotoxic activity of this compound against the A2780 human ovarian cancer cell line was likely determined using the Sulforhodamine B (SRB) assay, a common method for assessing cell viability.

Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Methodology:

-

Cell Plating: A2780 cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.

-

Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 510-565 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Therapeutic Targets and Signaling Pathways

While direct studies on the mechanism of action of this compound are not yet available, research on structurally related 2-arylbenzofurans from Morus species provides valuable insights into its potential therapeutic targets and modulated signaling pathways.

Potential Anticancer Activity

The reported cytotoxicity of this compound against the A2780 ovarian cancer cell line suggests its potential as an anticancer agent. The mechanisms underlying the anticancer effects of related 2-arylbenzofurans involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a crucial role in inflammation, immunity, and cancer.[3][4][5] Constitutive activation of the NF-κB pathway is observed in many cancers and promotes cell proliferation and survival while inhibiting apoptosis. Some compounds isolated from Morus alba have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7] It is plausible that this compound could also modulate this pathway, contributing to its cytotoxic effects.

Potential inhibition of the NF-κB signaling pathway by this compound.

Studies on other 2-arylbenzofurans have shown that they can induce apoptosis (programmed cell death) in cancer cells.[8] One reported mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 and Caspase-3. This shift in the Bax/Bcl-2 ratio leads to the activation of the apoptotic cascade.

Hypothesized induction of apoptosis by this compound.

Potential Antioxidant and Anti-inflammatory Activity

The observed antioxidant activity of the crude extract of Artocarpus lakoocha suggests that this compound may possess antioxidant properties.[1][2] Many natural flavonoids exert their antioxidant effects through direct scavenging of reactive oxygen species (ROS) or by modulating cellular antioxidant defense systems.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7][9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Several natural compounds, including some from Morus species, have been shown to activate the Nrf2 pathway.[6][7] This activation leads to an enhanced cellular antioxidant response and can also have anti-inflammatory effects by downregulating pro-inflammatory pathways like NF-κB.

Potential activation of the Nrf2 antioxidant pathway by this compound.

Potential Antidiabetic Activity

Several 2-arylbenzofurans isolated from Morus alba have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B).[11] PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity.[12][13] The structural similarity of this compound to these active compounds suggests that it may also inhibit PTP1B.

Conclusion and Future Directions

This compound is a natural product with demonstrated cytotoxic activity against human ovarian cancer cells. While direct evidence for its mechanism of action is currently limited, studies on structurally related 2-arylbenzofurans suggest several plausible therapeutic targets and signaling pathways that may be modulated by this compound. These include the NF-κB and Nrf2 pathways, as well as the induction of apoptosis and inhibition of PTP1B.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of purified this compound in a broader range of cancer cell lines and in assays for anti-inflammatory, antioxidant, and antidiabetic activities.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on the NF-κB, Nrf2, and apoptosis signaling pathways to confirm the hypotheses generated from related compounds.

-

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the direct molecular targets of this compound.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of cancer, inflammation, and diabetes.

A deeper understanding of the biological activities and mechanism of action of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel drugs based on its chemical scaffold.

References

- 1. SCREENING OF SELECTED BIOLOGICAL ACTIVITIES OF ARTOCARPUS LAKOOCHA ROXB (MORACEAE) FRUIT PERICARP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Non-Canonical NF-κB Signaling Initiated by BAFF Influences B Cell Biology at Multiple Junctures [frontiersin.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective Role of the Nrf2 Pathway in Subarachnoid Haemorrhage and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Status of research on natural protein tyrosine phosphatase 1B inhibitors as potential antidiabetic agents: Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Sanggenofuran B: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenofuran B is a naturally occurring 2-arylbenzofuran found in several plant species, including Morus yunnanensis, Artocarpus lakoocha, and Morus cathayana. As a member of the flavonoid family, which is known for a wide range of biological activities, this compound presents an interesting subject for investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the biological activities of this compound and explores its potential therapeutic targets by examining evidence from closely related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Biological Activity Data

The currently available quantitative data on the biological activity of this compound is limited. The primary reported activity is its cytotoxicity against a human cancer cell line. Additionally, antioxidant activity has been observed in crude extracts of a plant source of this compound, suggesting potential antioxidant properties for the compound itself.

| Biological Activity | Test System | Result (IC50) | Source |

| Cytotoxicity | A2780 human ovarian cancer cell line | 57.1 µM | |

| Antioxidant Activity (of crude extract) | DPPH free radical scavenging assay | 49.42 µg/ml | [1][2] |

Note: The antioxidant activity was determined for a methanol extract of Artocarpus lakoocha fruit pericarp, not for isolated this compound.

Experimental Protocols

Cytotoxicity Testing: Sulforhodamine B (SRB) Assay

The cytotoxic activity of this compound against the A2780 human ovarian cancer cell line was likely determined using the Sulforhodamine B (SRB) assay, a common method for assessing cell viability.

Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Methodology:

-

Cell Plating: A2780 cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.

-

Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 510-565 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Therapeutic Targets and Signaling Pathways

While direct studies on the mechanism of action of this compound are not yet available, research on structurally related 2-arylbenzofurans from Morus species provides valuable insights into its potential therapeutic targets and modulated signaling pathways.

Potential Anticancer Activity

The reported cytotoxicity of this compound against the A2780 ovarian cancer cell line suggests its potential as an anticancer agent. The mechanisms underlying the anticancer effects of related 2-arylbenzofurans involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a crucial role in inflammation, immunity, and cancer.[3][4][5] Constitutive activation of the NF-κB pathway is observed in many cancers and promotes cell proliferation and survival while inhibiting apoptosis. Some compounds isolated from Morus alba have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7] It is plausible that this compound could also modulate this pathway, contributing to its cytotoxic effects.

Potential inhibition of the NF-κB signaling pathway by this compound.

Studies on other 2-arylbenzofurans have shown that they can induce apoptosis (programmed cell death) in cancer cells.[8] One reported mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 and Caspase-3. This shift in the Bax/Bcl-2 ratio leads to the activation of the apoptotic cascade.

Hypothesized induction of apoptosis by this compound.

Potential Antioxidant and Anti-inflammatory Activity

The observed antioxidant activity of the crude extract of Artocarpus lakoocha suggests that this compound may possess antioxidant properties.[1][2] Many natural flavonoids exert their antioxidant effects through direct scavenging of reactive oxygen species (ROS) or by modulating cellular antioxidant defense systems.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7][9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Several natural compounds, including some from Morus species, have been shown to activate the Nrf2 pathway.[6][7] This activation leads to an enhanced cellular antioxidant response and can also have anti-inflammatory effects by downregulating pro-inflammatory pathways like NF-κB.

Potential activation of the Nrf2 antioxidant pathway by this compound.

Potential Antidiabetic Activity

Several 2-arylbenzofurans isolated from Morus alba have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B).[11] PTP1B is a negative regulator of the insulin and leptin signaling pathways, and its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity.[12][13] The structural similarity of this compound to these active compounds suggests that it may also inhibit PTP1B.

Conclusion and Future Directions

This compound is a natural product with demonstrated cytotoxic activity against human ovarian cancer cells. While direct evidence for its mechanism of action is currently limited, studies on structurally related 2-arylbenzofurans suggest several plausible therapeutic targets and signaling pathways that may be modulated by this compound. These include the NF-κB and Nrf2 pathways, as well as the induction of apoptosis and inhibition of PTP1B.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of purified this compound in a broader range of cancer cell lines and in assays for anti-inflammatory, antioxidant, and antidiabetic activities.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on the NF-κB, Nrf2, and apoptosis signaling pathways to confirm the hypotheses generated from related compounds.

-

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the direct molecular targets of this compound.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of cancer, inflammation, and diabetes.

A deeper understanding of the biological activities and mechanism of action of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel drugs based on its chemical scaffold.

References

- 1. SCREENING OF SELECTED BIOLOGICAL ACTIVITIES OF ARTOCARPUS LAKOOCHA ROXB (MORACEAE) FRUIT PERICARP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Non-Canonical NF-κB Signaling Initiated by BAFF Influences B Cell Biology at Multiple Junctures [frontiersin.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective Role of the Nrf2 Pathway in Subarachnoid Haemorrhage and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Status of research on natural protein tyrosine phosphatase 1B inhibitors as potential antidiabetic agents: Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of Sanggenofuran B: A Review of Currently Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenofuran B, a natural compound, has emerged as a subject of interest within the oncology research community. However, a comprehensive understanding of its mechanism of action in cancer cells remains largely uncharted territory. Extensive literature searches have revealed a significant scarcity of in-depth scientific data specifically detailing the molecular pathways and cellular processes affected by this compound. This guide aims to transparently present the current landscape of available information and highlight the existing knowledge gaps.

Current State of Research

At present, there is a notable lack of published studies elucidating the specific anticancer mechanism of this compound. Key areas where data is sparse to non-existent include:

-

Signaling Pathway Modulation: There is no specific information available regarding the signaling cascades (e.g., PI3K/Akt, MAPK, etc.) that may be modulated by this compound in cancer cells.

-

Apoptosis and Cell Cycle Regulation: Detailed studies on the induction of programmed cell death (apoptosis) or the arrest of the cell cycle by this compound are not present in the public domain.

-

Autophagy and Metastasis: The role of this compound in cellular recycling processes (autophagy) or its potential to inhibit cancer spread (metastasis) has not been documented.

-

In Vivo Studies: There is a lack of published preclinical data from animal models to substantiate the in vivo efficacy and safety of this compound.

-

Detailed Experimental Protocols: Specific methodologies for key experiments involving this compound are not available, hindering reproducibility and further investigation.

Quantitative Data

Due to the limited research, a comprehensive table of quantitative data, such as IC50 values across various cancer cell lines, cannot be compiled for this compound at this time. While some studies on related compounds or crude extracts may exist, this information is not specific to the isolated compound this compound and therefore cannot be reliably presented.

Signaling Pathways and Experimental Workflows

The absence of specific studies on this compound's mechanism of action precludes the creation of diagrams for its signaling pathways or experimental workflows.

Future Directions and Alternative Avenues

The current lack of data on this compound underscores a significant opportunity for novel research in the field of cancer therapeutics. Future investigations should focus on:

-

In vitro screening: Determining the cytotoxic effects of this compound across a panel of cancer cell lines to identify sensitive models.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by the compound.

-

Preclinical evaluation: Assessing the anti-tumor efficacy and safety of this compound in relevant animal models.